Structural Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. JNJ-39758979 Core Scaffold
The target compound possesses a pyrimidin-4-ol core, which exists in a keto-enol tautomeric equilibrium, presenting a hydrogen bond donor (OH) and acceptor (C=O) capable of distinct interactions compared to the pyrimidin-2-amine core of JNJ-39758979, which features an exocyclic amine donor . While no direct biological comparison data is publicly available for the target compound, this fundamental structural difference is known to drive divergent binding modes in kinase and GPCR inhibitor programs [1]. The target compound's molecular weight (258.75 g/mol as HCl salt) and calculated logP differ from JNJ-39758979 (221.31 g/mol), impacting membrane permeability and solubility [2].
| Evidence Dimension | Core heterocycle and hydrogen-bonding pharmacophore |
|---|---|
| Target Compound Data | Pyrimidin-4-ol core (keto-enol tautomer); MW 258.75 g/mol (HCl salt); HBD count: 2 (OH, NH2+); HBA count: 4 |
| Comparator Or Baseline | JNJ-39758979 (CAS 1046447-90-8): Pyrimidin-2-amine core; MW 221.31 g/mol; HBD count: 2 (NH2, NH); HBA count: 4 |
| Quantified Difference | Not calculable from available data; inferred difference in target engagement profile based on core scaffold divergence |
| Conditions | In silico structural comparison; no direct head-to-head assay data available for target compound |
Why This Matters
Procurement decisions for SAR campaigns require precise control over the core heterocycle, as the pyrimidin-4-ol versus pyrimidin-2-amine scaffold can lead to incompatible structure-activity relationships.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. View Source
- [2] MedChemExpress. (n.d.). JNJ-39758979 (CAS 1046447-90-8) Product Datasheet. View Source
